molecular formula C13H18N4OS B2632540 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 1257546-51-2

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2632540
CAS No.: 1257546-51-2
M. Wt: 278.37
InChI Key: RRJICVDSLOIZHB-UHFFFAOYSA-N
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Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring and a thiadiazole ring, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the pyrrole and thiadiazole rings with a butanamide linker. This can be achieved through a condensation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide: Lacks the thiadiazole ring, which may result in different biological activities.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Lacks the pyrrole ring, which may also result in different properties.

Uniqueness

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is unique due to the presence of both the pyrrole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure may enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9-6-7-10(2)17(9)8-4-5-12(18)14-13-16-15-11(3)19-13/h6-7H,4-5,8H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJICVDSLOIZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCC(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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